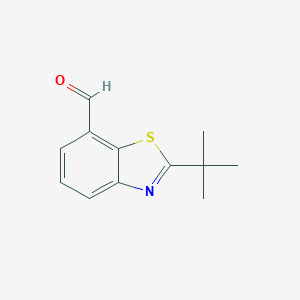
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde, also known as TBBC, is a heterocyclic organic compound that has been widely used in scientific research. It is a yellow powder that is soluble in organic solvents and has a molecular weight of 249.34 g/mol. TBBC has been used in various fields of research, including medicinal chemistry, material science, and environmental science.
Mecanismo De Acción
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been shown to interact with metal ions through coordination bonds. The coordination of 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde with metal ions leads to a change in its fluorescence properties, which can be used for the detection of metal ions. In addition, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been shown to have potential antitumor activity through the inhibition of tubulin polymerization.
Biochemical and Physiological Effects
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been shown to have low toxicity and is not mutagenic or carcinogenic. However, it can cause skin irritation and should be handled with care. 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has several advantages for use in lab experiments. It is easy to synthesize and purify, and has good solubility in organic solvents. It is also stable under normal laboratory conditions. However, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has limitations in terms of its fluorescence properties, which can be affected by pH and the presence of other molecules. In addition, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has limited solubility in aqueous solutions, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde. One potential direction is the development of new 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde-based fluorescent probes for the detection of metal ions. Another direction is the synthesis of new 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde derivatives with improved fluorescence properties. In addition, the potential antitumor activity of 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde and its derivatives could be further explored, with the aim of developing new antitumor agents. Finally, the use of 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde in the synthesis of MOFs and coordination polymers could be further investigated, with the aim of developing new materials with potential applications in catalysis and gas storage.
Métodos De Síntesis
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde can be synthesized through a multistep process involving the reaction of 2-aminothiophenol with tert-butyl bromoacetate, followed by the reaction of the resulting intermediate with 7-formyl-2H-1,3-benzothiazole. The final product is obtained after purification through column chromatography. This synthesis method has been optimized for high yield and purity of 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde.
Aplicaciones Científicas De Investigación
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In the field of medicinal chemistry, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been used as a starting material for the synthesis of potential antitumor agents. In environmental science, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been used as a probe for the detection of pollutants in water and soil.
Propiedades
Número CAS |
178999-30-9 |
|---|---|
Nombre del producto |
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde |
Fórmula molecular |
C12H13NOS |
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
2-tert-butyl-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C12H13NOS/c1-12(2,3)11-13-9-6-4-5-8(7-14)10(9)15-11/h4-7H,1-3H3 |
Clave InChI |
QBLPDWZTXVTLAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC(=C2S1)C=O |
SMILES canónico |
CC(C)(C)C1=NC2=CC=CC(=C2S1)C=O |
Sinónimos |
7-Benzothiazolecarboxaldehyde,2-(1,1-dimethylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



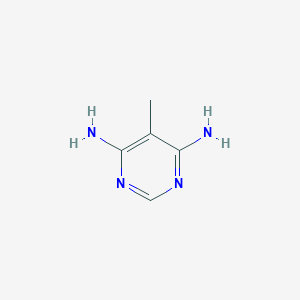

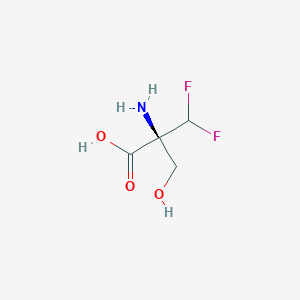
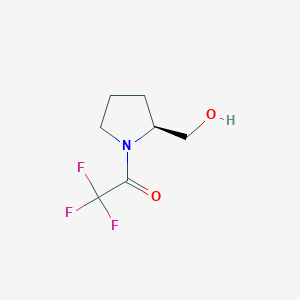

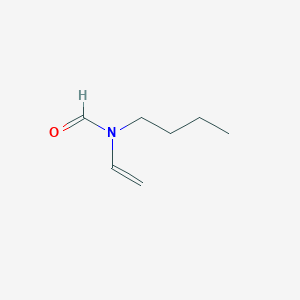
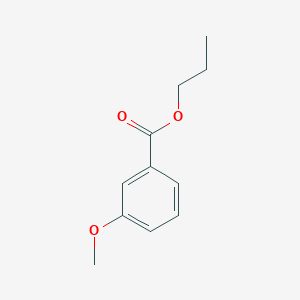
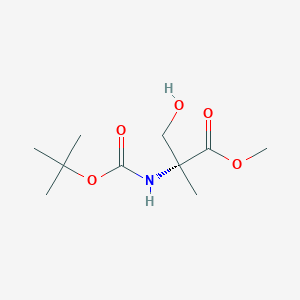
![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)
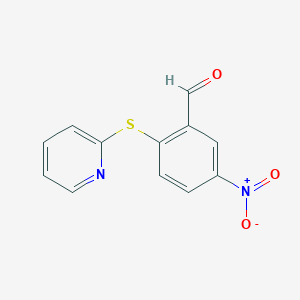
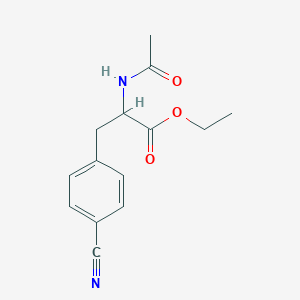
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)